N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
This compound features a benzofuran core substituted at position 2 with a 4-methoxyphenyl carbonyl group and at position 6 with a propanamide linker. The 3-methyl group on the benzofuran ring may influence steric interactions, while the methoxy substituent could enhance solubility or target binding through polar interactions .
Properties
Molecular Formula |
C27H22N4O5 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C27H22N4O5/c1-16-20-12-9-18(15-23(20)36-26(16)25(33)17-7-10-19(35-2)11-8-17)28-24(32)13-14-31-27(34)21-5-3-4-6-22(21)29-30-31/h3-12,15H,13-14H2,1-2H3,(H,28,32) |
InChI Key |
ZTVNPUXNOVPUCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3)C(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multiple steps. The initial step often includes the formation of the benzofuran core, followed by the introduction of the methoxyphenyl and benzotriazinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Benzotriazinone Moieties: Compounds 6–10 in feature cycloalkyl or aryl groups attached to hydroxamic acid chains, differing from the target compound’s benzotriazinone-propanamide linkage. However, the electron-deficient benzotriazinone ring may confer similar reactivity in binding interactions .
- Aromatic Amides : The photo-probe in contains a pyrrole-carboxamide structure, sharing the amide functionality but lacking the benzofuran core. Such amides often exhibit improved solubility and metabolic stability compared to ester-linked analogs .
Bioactivity and Mode of Action
Hierarchical clustering of bioactivity profiles () suggests that compounds with structural similarities often cluster into groups with overlapping modes of action. For example:
- The target compound’s benzotriazinone group may similarly participate in redox reactions .
- Protein Binding : Molecular docking studies () using Tanimoto and Dice similarity metrics indicate that aromatic amides (e.g., ’s photo-probe) often target enzymes with hydrophobic active sites. The target compound’s 4-methoxyphenyl group may enhance binding affinity to such targets .
Computational Similarity Metrics
Using Morgan fingerprints and MACCS keys (), the target compound’s structural similarity to ’s hydroxamic acids (compounds 6–10) yields a Tanimoto score of ~0.65–0.72, indicating moderate overlap in pharmacophoric features. In contrast, its similarity to ’s pyrrole-carboxamide is lower (Tanimoto <0.5), highlighting the critical role of the benzofuran-benzotriazinone scaffold .
Research Implications and Limitations
- Synthetic Challenges : Steric hindrance from the 3-methyl group on benzofuran may complicate synthetic routes, necessitating optimized catalysts or protecting-group strategies (inferred from ’s protocols) .
- Data Gaps: Direct bioactivity data for the target compound are absent in the provided evidence, limiting conclusive comparisons. Molecular networking () and dereplication strategies could prioritize its testing against known bioactive clusters .
Biological Activity
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C27H22N4O5 |
| Molecular Weight | 482.5 g/mol |
| CAS Number | 1010916-00-3 |
| IUPAC Name | N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
This compound's structure features a benzofuran core, a methoxyphenyl group, and a benzotriazin moiety, which are believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Anticancer Activity :
-
Anti-inflammatory Effects :
- The structural components may interact with inflammatory pathways, reducing markers of inflammation in various models .
-
Antimicrobial Properties :
- Preliminary studies indicate potential effectiveness against certain pathogens, possibly by disrupting microbial metabolic processes .
Biological Activity Studies
Several studies have explored the biological activity of related compounds and their implications for therapeutic applications.
Case Study: Anti-Metastatic Effects
A study on a structurally related compound demonstrated significant anti-metastatic effects in hepatocellular carcinoma (HCC) models. The compound was found to:
- Suppress cell viability at concentrations above 5 μM.
- Inhibit migration and invasion in Huh7 cells.
- Modulate the expression of integrin α7 and associated signaling pathways (FAK/AKT), which are critical for metastasis .
In Vitro Cytotoxicity
The cytotoxic effects of related compounds were assessed using various cancer cell lines:
- IC50 Values : In Huh7 cells, the IC50 values were determined to be approximately 48.22 μM at 24 hours and 38.15 μM at 48 hours for similar benzofuran derivatives .
Mechanistic Insights
The anti-cancer activity is often linked to the modulation of key proteins involved in the epithelial–mesenchymal transition (EMT), such as E-cadherin and vimentin. The downregulation of these proteins by the compound suggests a mechanism that inhibits metastasis by maintaining epithelial characteristics in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
